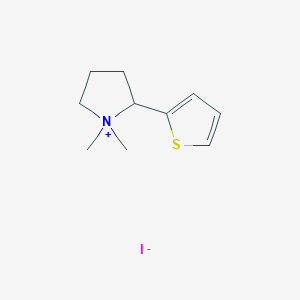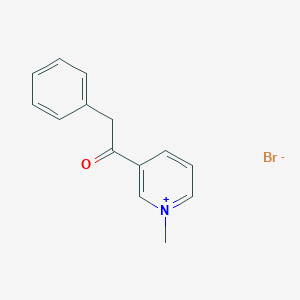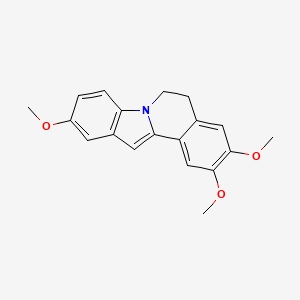
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is a complex organic compound belonging to the class of indoloisoquinolines This compound is characterized by the presence of three methoxy groups and a fused indole and isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which 2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to biological effects like inhibition of cancer cell growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,9,10-Tetramethoxy-5,6-dihydroindolo(2,1-a)isoquinoline
- 10-Methoxy-7,11b,12,13-tetrahydro-6H-pyrazino(2,1-a)isoquinoline
Uniqueness
2,3,10-Trimethoxy-5,6-dihydroindolo(2,1-a)isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system.
Properties
CAS No. |
117566-08-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroindolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C19H19NO3/c1-21-14-4-5-16-13(8-14)9-17-15-11-19(23-3)18(22-2)10-12(15)6-7-20(16)17/h4-5,8-11H,6-7H2,1-3H3 |
InChI Key |
UANFKGHCPQQYTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCC4=CC(=C(C=C4C3=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
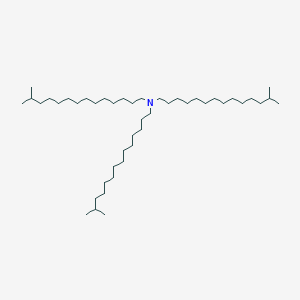
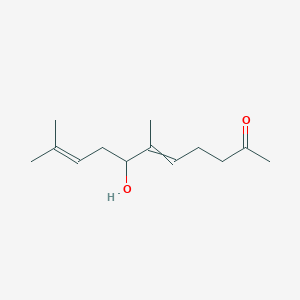
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
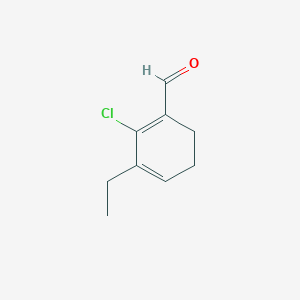
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)


